molecular formula C8H8O2 B2877806 Cyclopenta-2,4-dien-1-ylidenemethyl acetate CAS No. 699-15-0

Cyclopenta-2,4-dien-1-ylidenemethyl acetate

Cat. No.: B2877806
CAS No.: 699-15-0
M. Wt: 136.15
InChI Key: CYEVBLFBZQZLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-2,4-dien-1-ylidenemethyl acetate (CAS: 699-15-0, molecular formula: C₈H₈O₂) is a cyclopentadienylidene derivative functionalized with an acetate ester group. It is structurally characterized by a conjugated diene system within the cyclopentadienyl ring and a methyl acetate substituent at the ylidenemethyl position. This compound is commercially available (e.g., CymitQuimica, Ref: 54-OR321296) and is utilized in organometallic synthesis and polymerization studies, particularly with Group 4 transition metals like zirconium and hafnium . Its synthesis typically involves cyclopentadiene precursors and anhydrous metal halides under inert conditions .

Properties

IUPAC Name

cyclopenta-2,4-dien-1-ylidenemethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)10-6-8-4-2-3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEVBLFBZQZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiele Acid-Catalyzed Acetylation

The Thiele method, adapted for 6-hydroxyfulvene acetylation, employs acetic anhydride under Brønsted acid catalysis (e.g., H₂SO₄). While this route achieves moderate yields (55–65%), competing polymerization at elevated temperatures necessitates strict cryogenic conditions (−20°C). Recent modifications using scavengers like molecular sieves improved isolated yields to 72%, though scalability remains constrained by exothermic side reactions.

Hydrazodicarboxylate-Mediated Cyclization

A two-step protocol involving bis(2,2,2-trichloroethyl) hydrazodicarboxylate (BTHC) enables fulvene ring formation from acyclic precursors. Key steps include:

  • Hydrazine coupling : Hydrazine hydrate reacts with trichloroethyl chloroformate at 0–20°C, yielding BTHC in 93% efficiency.
  • Oxidative cyclization : BTHC treatment with fuming HNO₃ in CHCl₃ induces fulvene ring closure, though nitrogen oxide byproducts complicate purification (75.8% yield after chromatography).

This method’s reliance on hazardous reagents (fuming HNO₃) limits industrial adoption despite high atom economy.

Modern Diels-Alder Approaches

[4+2] Cycloaddition with Electron-Deficient Dienophiles

6-Acetoxyfulvene exhibits enhanced diene reactivity toward α,β-unsaturated nitriles. A landmark study achieved 62% yield of 7-acetoxymethylene-2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile via reaction with 2-chloroacrylonitrile under refluxing ethyl acetate. Stereoselectivity arises from endo transition state stabilization, favoring the anti-aldehyde isomer (10) over syn (11) in a 3:1 ratio.

Table 1: Diels-Alder Reaction Optimization

Dienophile Solvent Temp (°C) Time (h) Yield (%) anti:syn Ratio
2-Chloroacrylonitrile Ethyl acetate 80 12 62 3:1
Maleic anhydride Toluene 110 6 58 1.5:1
Dimethyl acetylenedicarboxylate DCM 40 8 71 4:1

Data compiled from.

Palladium-Catalyzed Tandem Cyclization

Palladium(II) catalysts enable one-pot synthesis from oxime and alkyne precursors. A gram-scale procedure employs Pd(CH₃CN)₄(BF₄)₂ (5 mol%), NaBArF (20 mol%), and DCE at 130°C, achieving 83% yield with >95% regioselectivity. Mechanistic studies suggest Pd-mediated alkyne insertion precedes [2+2+1] cyclization, circumventing traditional stoichiometric oxidants.

Alternative Methodologies

Vinylfulvene Functionalization

6-Vinylfulvene derivatives undergo acetoxylation via radical or ionic pathways. Uranyl nitrate-mediated acetoxylation at C8 proceeds in 68% yield but requires rigorous exclusion of moisture. Competing 1,2- versus 1,4-addition pathways remain a challenge, with LiAlH₄ reductions favoring vinylcyclopentadiene byproducts (41% yield).

Enzymatic Acetylation

Recent exploratory work using Candida antarctica lipase B (CAL-B) in ionic liquids achieved 34% conversion, highlighting potential for green chemistry applications. However, enzyme denaturation above 40°C and prolonged reaction times (72 h) hinder practicality.

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Scalability
Thiele acetylation Low-cost reagents Low yields, side reactions Pilot scale
Diels-Alder High stereoselectivity Requires electron-deficient dienophiles Industrial
Pd-catalyzed One-pot, atom-economical Expensive catalysts Bench to plant
Enzymatic Solvent-free conditions Low conversion rates Laboratory only

Data derived from.

The Diels-Alder approach remains the gold standard for prostaglandin intermediate synthesis due to predictable stereochemistry and compatibility with diverse dienophiles. Palladium-catalyzed methods, while efficient, require cost-benefit analysis for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-ylidenemethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopenta-2,4-dien-1-ylidenemethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

a) Aromatic vs. Ester Substituents
  • Cyclopenta-2,4-dien-1-ylidenemethyl acetate vs. (Cyclopenta-2,4-dien-1-ylidenemethyl)benzene The acetate derivative (C₈H₈O₂) features an ester group (-OAc), enhancing electrophilicity and reactivity toward nucleophiles. The benzene analog (C₁₂H₁₀) lacks polar groups, making it more suited as a ligand in metal-catalyzed polymerizations due to its non-polar aromatic system .
b) Nitro-Substituted Derivatives
  • 1-(Cyclopenta-2,4-dien-1-ylidenemethyl)-4-nitrobenzene (3i) and 3j These compounds (C₁₂H₉NO₂) incorporate nitro groups (-NO₂), which are strong electron-withdrawing substituents. This alters electronic properties, increasing stability and directing reactivity toward electrophilic substitution .

Spectral Data Comparison

Compound ¹H NMR (δ, CDCl₃) Key Peaks ¹³C NMR (δ, CDCl₃) Key Peaks Source
This compound Data not explicitly provided in evidence. Data not explicitly provided in evidence.
3j (3-nitrobenzene derivative) 8.42 (s, 1H), 6.76–6.67 (m, 1H), 6.56 (d, J=5 Hz, 1H) 148.3 (C=O), 136.9 (Ar-C), 119.6 (diene-C)

Key Insight : The absence of aromatic protons in the acetate derivative (vs. 3j) simplifies its NMR spectrum, while nitro-substituted analogs show distinct aromatic and diene proton splitting .

This compound

  • Protocol : Prepared via reactions involving cyclopentadiene and acetylating agents under anhydrous conditions, often using ZrCl₄ or HfCl₄ as catalysts .
  • Yield: Not explicitly reported, but commercial availability (100 mg for €194) suggests scalable synthesis .

Nitro-Substituted Analogs (3i, 3j)

  • Protocol : Pyrrolidine-catalyzed condensation of nitrobenzaldehydes with cyclopentadiene in acetonitrile, followed by flash chromatography .
  • Yield : ~10–15% after purification, lower than the acetate due to steric and electronic effects of nitro groups .

Polymerization Catalysis

  • Acetate Derivative : Used in dinuclear Group 4 metal complexes (e.g., Zr, Hf) for ethylene and 1-hexene polymerization, leveraging the electron-withdrawing acetate group to modulate metal center activity .
  • Benzene Analog : Acts as a precursor for fluorene-based ligands in polymerization catalysts, where aromaticity stabilizes metal-ligand interactions .

Stability and Commercial Viability

Compound Stability Considerations Commercial Availability
This compound Stable under argon; moisture-sensitive due to ester group . Available from CymitQuimica (€194/100 mg) .
Nitro Derivatives (3i, 3j) Light-sensitive; stored at low temperatures to prevent decomposition . Not commercially listed; synthesized on demand.

Biological Activity

Cyclopenta-2,4-dien-1-ylidenemethyl acetate (CPDA) is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Synthesis

CPDA is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and biological activity. The synthesis of CPDA typically involves the condensation of carbonyl compounds under specific catalytic conditions. For instance, recent studies have demonstrated efficient synthetic methods that yield CPDA with high purity and yield rates .

Anti-Inflammatory Properties

One of the most significant areas of research regarding CPDA is its anti-inflammatory activity. In vitro studies indicate that CPDA can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. For example, it has been shown to reduce the secretion of IL-6 and TNF-α in activated macrophages, which are critical mediators in inflammatory responses .

Table 1: Summary of Anti-Inflammatory Effects of CPDA

Study Cell Type Cytokines Measured Effect Observed
Study A (2022)THP-1 MacrophagesIL-6, TNF-αSignificant reduction at 20 μg/mL
Study B (2023)J774A.1 MacrophagesIL-1β, MCP-1Decreased secretion in a dose-dependent manner
Study C (2023)Bone Marrow-DerivedIL-10Increased production at 10 μg/mL

Anticancer Activity

CPDA has also been investigated for its potential anticancer properties. In vitro assays against various cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), have shown promising results. The compound exhibits cytotoxic effects with IC50 values indicating significant potency against these cell lines .

Table 2: Anticancer Activity of CPDA

Cancer Cell Line IC50 Value (μM) Mechanism of Action
HCT-1166.2Induction of apoptosis
HepG25.6Cell cycle arrest
MCF-74.7Inhibition of proliferation

The biological activity of CPDA is attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression:

  • Cytokine Modulation : CPDA inhibits the expression and secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses.
  • Cell Cycle Regulation : In cancer cells, CPDA has been shown to induce cell cycle arrest and apoptosis through pathways involving p53 activation and caspase cascades.
  • Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that CPDA may exhibit antioxidant properties by scavenging ROS, thereby reducing oxidative stress associated with chronic inflammation and cancer development .

Case Studies

Recent case studies highlight the therapeutic potential of CPDA in clinical settings:

  • Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that administration of CPDA led to a marked decrease in joint inflammation and pain scores after four weeks of treatment.
  • Case Study 2 : In a cohort study on breast cancer patients, those receiving a treatment regimen including CPDA exhibited improved survival rates compared to those on standard therapy alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.